4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the hydroxy and methoxyphenyl groups, and the attachment of the bis(2-methylpropyl)amino group. Common synthetic methods include:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to form the benzofuran core.
Reduction and Alkylation:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral activity.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
4,4’-Bis(dimethylamino)benzophenone: Utilized in the production of dyes and pigments.
Uniqueness
4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-16(2)13-28(14-17(3)4)15-21-22(29)11-12-23-25(21)24(18(5)32-23)26(30)27-19-7-9-20(31-6)10-8-19/h7-12,16-17,29H,13-15H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVRJMNWDTPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(CC(C)C)CC(C)C)O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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